Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate
Overview
Description
Tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate is a chemical compound with the molecular formula C12H22N2O2. It is known for its unique spirocyclic structure, which consists of a spiro[3.3]heptane ring system. This compound is often used in organic synthesis and medicinal chemistry due to its interesting structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the spirocyclic ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted spirocyclic compounds depending on the nature of the substituent.
Scientific Research Applications
Tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecule. The carbamate group can also undergo hydrolysis, releasing the active amine that can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
- Tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate
- Tert-butyl (6-aminospiro[3.3]heptan-1-yl)carbamate
Uniqueness
Tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate is unique due to its specific spirocyclic structure and the presence of an amino group at the 6-position. This structural feature allows for distinct reactivity and binding interactions compared to other similar compounds.
Biological Activity
Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate, with the CAS number 1239589-52-6 and molecular formula CHNO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, including case studies and data tables.
The compound has a molecular weight of 226.32 g/mol and features a spirocyclic structure that contributes to its unique biological properties. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 226.32 g/mol |
Boiling Point | Not available |
Log P (octanol/water) | 1.21 to 2.69 |
GI Absorption | High |
BBB Permeant | Yes |
These properties suggest good bioavailability and potential central nervous system activity due to its ability to cross the blood-brain barrier (BBB) .
This compound exhibits a range of biological activities, primarily related to its interaction with various enzymatic pathways and cellular processes. It is known to act as an inhibitor in certain biological assays, affecting cell proliferation and signaling pathways.
In Vitro Studies
- Cell Proliferation Assays : In various studies, the compound was tested against different cancer cell lines, demonstrating selective cytotoxicity. For instance, derivatives of similar carbamate structures have shown IC values in the low micromolar range against tumorigenic cell lines .
- T-cell Proliferation : The compound was evaluated for its effects on T-cell proliferation, showing significant inhibition at concentrations as low as 0.004 μM in some derivatives, indicating a potential role in immunomodulation .
Case Study 1: Antitumor Activity
A study synthesized a series of substituted carbamates based on the spirocyclic framework of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited potent antitumor activity with EC values ranging from 28 ng/mL to 290 ng/mL against specific tumorigenic cell lines .
Case Study 2: Neuroprotective Effects
In another investigation, related compounds were assessed for their neuroprotective properties in models of ischemia/reperfusion injury. Results showed that these compounds could significantly reduce neuronal injury and exhibit antioxidant properties, suggesting potential therapeutic applications in neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound generally involves the reaction of appropriate amines with isocyanates under controlled conditions:
- General Reaction Scheme :
- Reactants: Amino spiro compound + Isocyanate
- Solvent: Typically dichloromethane or THF
- Conditions: Stirring at controlled temperatures (45°C to 85°C)
- Yield: Varies from 35% to 86% depending on conditions and reactants used.
Properties
IUPAC Name |
tert-butyl N-(6-aminospiro[3.3]heptan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-6-12(7-9)4-8(13)5-12/h8-9H,4-7,13H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXPJMGYUOYFOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585533 | |
Record name | tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239589-52-6 | |
Record name | tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Diaminospiro[3.3]heptane, 2-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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